molecular formula C16H16F2N4O3 B2872452 Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 725218-10-0

Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2872452
CAS No.: 725218-10-0
M. Wt: 350.326
InChI Key: GWNAVHHFWBKASP-UHFFFAOYSA-N
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Description

“Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their wide range of applications in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This allows for a detailed understanding of the compound’s structure and properties.


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve multiple steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The compounds showed promising neuroprotective and anti-inflammatory properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various methods. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be determined .

Scientific Research Applications

Tuberculostatic Activity

Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs show promise in the field of tuberculosis treatment. A study by Titova et al. (2019) synthesized various analogs of this compound and evaluated them for tuberculostatic activity, analyzing structure-activity relations. This research emphasizes the potential of these compounds in treating tuberculosis (Titova et al., 2019).

Synthesis for Biological Activity

Massari et al. (2017) developed efficient procedures for synthesizing derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, which is structurally related to this compound. These compounds showed promising ability to inhibit influenza virus RNA polymerase, indicating potential use in antiviral therapies (Massari et al., 2017).

Antitumor Activities

The compound Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, which shares a similar structure with the queried compound, was synthesized and evaluated for its antitumor activities against human lung and hepatocellular carcinoma cell lines by Gomha et al. (2017). The results indicated high potency, suggesting potential applications in cancer treatment (Gomha et al., 2017).

Antiasthma Agents

Research by Medwid et al. (1990) on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, structurally related to the queried compound, showed activity as mediator release inhibitors. These compounds were prepared for potential use as antiasthma agents, indicating their relevance in respiratory disorder treatments (Medwid et al., 1990).

Supramolecular Assembly

Studies on crystal structures of related compounds, such as those by Boechat et al. (2014), provide insights into the supramolecular assembly of these molecules. Understanding these structures is crucial for pharmaceutical applications, as they influence drug delivery and efficacy (Boechat et al., 2014).

Future Directions

The future directions for research on these compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, the development of new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds could be beneficial for the discovery of new drug candidates .

Biochemical Analysis

Biochemical Properties

Related triazole-pyrimidine compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds interact with enzymes and proteins such as ATF4 and NF-kB, influencing their activity .

Cellular Effects

In cellular contexts, Methyl 7-(2-(difluoromethoxy)phenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could potentially influence cell function. Similar compounds have shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests potential impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been found to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway . This suggests potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

methyl 7-[2-(difluoromethoxy)phenyl]-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4O3/c1-3-10-12(14(23)24-2)13(22-16(21-10)19-8-20-22)9-6-4-5-7-11(9)25-15(17)18/h4-8,13,15H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNAVHHFWBKASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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